molecular formula C11H13NOS B2613127 N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine CAS No. 1340264-59-6

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine

Cat. No. B2613127
CAS RN: 1340264-59-6
M. Wt: 207.29
InChI Key: HEWYQHFSVFXBMX-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FTE and is a member of the phenethylamine family of compounds. FTE is a synthetic compound that has been developed through a series of chemical reactions, and its synthesis method will be discussed in detail in

Mechanism Of Action

The exact mechanism of action of FTE is not fully understood, but it is believed to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By increasing dopamine release, FTE may help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
FTE has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine release in the brain, FTE has also been shown to increase the levels of other neurotransmitters such as norepinephrine and serotonin. FTE has also been shown to have antioxidant properties, which could potentially help protect against oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using FTE in lab experiments is its ability to increase dopamine release in the brain. This makes it a promising compound for the treatment of Parkinson's disease. However, there are also some limitations to using FTE in lab experiments. One limitation is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, FTE is a synthetic compound, which means that it may not be as effective as natural compounds in some experimental settings.

Future Directions

There are a number of future directions that could be explored in the study of FTE. One potential direction is to further investigate its potential as a treatment for Parkinson's disease. This could involve studying its effects in animal models of the disease or conducting clinical trials in humans. Another potential direction is to investigate its effects on other neurological disorders, such as Alzheimer's disease or depression. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective synthesis methods for the compound.
Conclusion:
In conclusion, N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to increase dopamine release in the brain makes it a promising compound for the treatment of Parkinson's disease. However, further research is needed to better understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of FTE involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of furfurylamine with 2-bromothiophene in the presence of a palladium catalyst. This reaction results in the formation of 2-(furan-3-ylmethyl)thiophene.
The next step in the synthesis process involves the reaction of 2-(furan-3-ylmethyl)thiophene with ethylmagnesium bromide in the presence of a copper catalyst. This reaction results in the formation of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine (FTE).

Scientific Research Applications

FTE has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of FTE is its use as a potential treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. FTE has been shown to increase dopamine release in the brain, which could potentially help alleviate the symptoms of Parkinson's disease.

properties

IUPAC Name

N-(furan-3-ylmethyl)-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-11(14-7-1)3-5-12-8-10-4-6-13-9-10/h1-2,4,6-7,9,12H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWYQHFSVFXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine

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